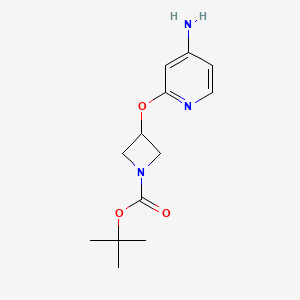

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate

Description

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) with a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-aminopyridin-2-yloxy substituent at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors requiring precise steric and electronic properties .

Properties

IUPAC Name |

tert-butyl 3-(4-aminopyridin-2-yl)oxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-11-6-9(14)4-5-15-11/h4-6,10H,7-8H2,1-3H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTPUKSOCGFZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate typically involves the reaction of 4-aminopyridine with tert-butyl 3-azetidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in solvents such as DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s azetidine ring and 4-aminopyridin-2-yloxy moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related azetidine derivatives, focusing on substituent variations, physicochemical properties, and applications.

Substituent Variations on the Pyridine Ring

Bromo-Substituted Analogs

tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate (CAS: 1227381-94-3)

tert-Butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate (CAS: 1335049-06-3)

Amino-Substituted Target Compound

- This group also enables direct functionalization (e.g., amide coupling) without requiring metal catalysis .

Substituent Variations on the Azetidine Ring

Amino and Hydroxymethyl Derivatives

- tert-Butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2) Lacks the pyridine moiety but has a primary amine at the azetidine 3-position. Molecular weight: 200.2 g/mol. Applications: Used as a versatile building block for introducing amino groups into larger scaffolds .

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3)

Fluorinated Derivatives

Physicochemical Properties

| Compound Name | CAS Number | Substituent (Pyridine) | Substituent (Azetidine) | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|---|---|

| Target Compound | Not provided | 4-amino-2-pyridyloxy | Boc at 1 | ~277.3* | High solubility in polar solvents |

| tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate | 1227381-94-3 | 3-bromo-2-pyridyloxy | Boc at 1 | 345.2 | Reactive for cross-coupling |

| tert-Butyl 3-aminoazetidine-1-carboxylate | 193269-78-2 | None | Amino at 3 | 200.2 | Versatile amine intermediate |

| tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | 1126650-66-5 | None | Fluoro, hydroxymethyl | 233.3 | Enhanced metabolic stability |

*Estimated based on molecular formula C₁₃H₁₉N₃O₃.

Biological Activity

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C12H16N2O3

Molecular Weight : 232.27 g/mol

IUPAC Name : this compound

This compound features a tert-butyl group, an azetidine ring, and a pyridine derivative, which contribute to its biological properties.

This compound exhibits various mechanisms of action:

- Enzyme Interaction : The compound interacts with several enzymes, notably protein kinases, influencing phosphorylation processes that are critical for cellular signaling pathways.

- Cellular Signaling Modulation : It has been shown to modulate important signaling pathways such as the PI3K-Akt pathway, which is essential for cell growth and survival.

- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, particularly in models of neurodegeneration where it helps reduce oxidative stress and inflammation .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is critical in protecting cells from damage associated with various diseases, including neurodegenerative disorders.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Study on Neuroprotective Effects

A study conducted on the effects of the compound in astrocyte cultures challenged with amyloid-beta (Aβ) revealed that it significantly reduced cell death and inflammation markers such as TNF-α. The protective effect was attributed to its ability to modulate oxidative stress responses .

Antimicrobial Efficacy Study

In another study focusing on antimicrobial activity, this compound was tested against common pathogens. Results showed a notable reduction in bacterial viability at concentrations ranging from 50 to 200 μg/mL, indicating its potential as a therapeutic agent against infections .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.